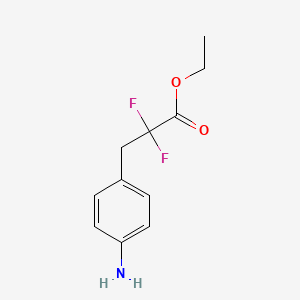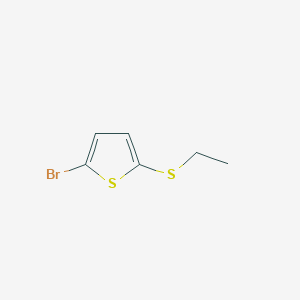
2-(2-(cyclopropylmethoxy)-5-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(cyclopropylmethoxy)-5-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by its unique structure, which includes a cyclopropylmethoxy group and a tetramethyl-1,3,2-dioxaborolane moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(cyclopropylmethoxy)-5-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a suitable phenol derivative with a boronic acid or boronic ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroboration reactions using rhodium catalysts. The process requires precise control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-(2-(cyclopropylmethoxy)-5-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of reactions, including:
Oxidation: The boronic ester can be oxidized to form boronic acids.
Reduction: Reduction reactions can convert the boronic ester to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts and aryl halides in Suzuki-Miyaura reactions.
Major Products
Oxidation: Boronic acids.
Reduction: Alcohols.
Substitution: Biaryl compounds.
科学的研究の応用
2-(2-(cyclopropylmethoxy)-5-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers
作用機序
The mechanism of action of 2-(2-(cyclopropylmethoxy)-5-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom in the compound forms a complex with palladium catalysts, facilitating the transfer of the aryl group to the coupling partner. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to form the desired biaryl product .
類似化合物との比較
Similar Compounds
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar structure but with an isopropoxy group instead of a cyclopropylmethoxy group.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Lacks the aryl and cyclopropylmethoxy groups, used in similar cross-coupling reactions.
Uniqueness
The uniqueness of 2-(2-(cyclopropylmethoxy)-5-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane lies in its specific functional groups, which provide distinct reactivity and selectivity in chemical reactions. The cyclopropylmethoxy group adds steric hindrance, influencing the compound’s behavior in cross-coupling reactions.
特性
分子式 |
C19H29BO3 |
|---|---|
分子量 |
316.2 g/mol |
IUPAC名 |
2-[2-(cyclopropylmethoxy)-5-propan-2-ylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C19H29BO3/c1-13(2)15-9-10-17(21-12-14-7-8-14)16(11-15)20-22-18(3,4)19(5,6)23-20/h9-11,13-14H,7-8,12H2,1-6H3 |
InChIキー |
JJEAJAGLNDHYLF-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(C)C)OCC3CC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(-)-(S)-2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane L-tartrate monohydrate](/img/structure/B8354297.png)

![2-Chloro-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-4-ol](/img/structure/B8354307.png)








